1'-[1-(3-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE
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Overview
Description
1’-[1-(3-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE is a complex organic compound with a molecular formula of C23H32N4O4 . This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a dioxopyrrolidinyl group, and a bipiperidine carboxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
The synthesis of 1’-[1-(3-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE typically involves a multi-step process. The key steps include:
Formation of the Dioxopyrrolidinyl Intermediate: This step involves the reaction of an appropriate anhydride with an amine to form the dioxopyrrolidinyl intermediate.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction.
Coupling with Bipiperidine: The final step involves coupling the dioxopyrrolidinyl intermediate with bipiperidine under specific reaction conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
1’-[1-(3-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.
Scientific Research Applications
1’-[1-(3-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1’-[1-(3-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit calcium channels or interact with specific proteins involved in cellular signaling .
Comparison with Similar Compounds
1’-[1-(3-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE can be compared with other similar compounds, such as:
N’-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide: This compound shares a similar dioxopyrrolidinyl group but differs in its pyridine moiety.
Other Dioxopyrrolidinyl Derivatives: These compounds have variations in their substituents, leading to differences in their biological activities and applications.
The uniqueness of 1’-[1-(3-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-piperidin-1-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O4/c1-2-31-18-8-6-7-17(15-18)27-20(28)16-19(21(27)29)25-13-9-23(10-14-25,22(24)30)26-11-4-3-5-12-26/h6-8,15,19H,2-5,9-14,16H2,1H3,(H2,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUKBURVDUFVCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCC(CC3)(C(=O)N)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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